4-Trifluoromethoxy-benzyl-hydrazine
Overview
Description
4-Trifluoromethoxy-benzyl-hydrazine is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
- Fluorinated Heterocyclic Compounds : A study explored the synthesis of fluorinated Z-oximes via a ring-enlargement reaction, which involves the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine. This process leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones as major products, highlighting the potential of hydrazine derivatives in fluorine chemistry (Buscemi et al., 2005).
Applications in Medical Research
- Anticancer Potential : Research on 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, demonstrated significant anticancer activity against breast cancer cell lines. This indicates the potential of hydrazine derivatives in developing novel anticancer agents (Prasetiawati et al., 2022).
Material Science and Detection Techniques
- Development of Fluorescent Probes : A study on the creation of a turn-on fluorescent probe for hydrazine detection based on ESIPT and ICT mechanism indicates the relevance of hydrazine derivatives in developing sensitive detection methods for industrial chemicals (Chen et al., 2017).
- Electrochemical Studies : The electrochemical behavior of hydrazine at modified electrodes has been studied, showing that hydrazine derivatives can enhance electrocatalytic activity and accelerate electron transfer, useful in environmental monitoring and analytical chemistry (Beitollahi et al., 2013).
Synthesis of Novel Compounds
- Creation of Novel Hydrazine Derivatives : Research on the synthesis of new hydrazine derivatives, such as hydrazinecarbothioamides, showcases the versatility of hydrazine in creating compounds with potential antioxidant activity (Bărbuceanu et al., 2014).
Pharmaceutical Research
- Development of Multitarget Biological Agents : N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their analogues have been synthesized as potential antimicrobial agents and enzyme inhibitors. These compounds show moderate inhibition of acetylcholinesterase and butyrylcholinesterase, indicating their potential as therapeutic agents (Krátký et al., 2020).
Analytical Chemistry
- Voltammetric Determination : Hydrazine derivatives have been used in the voltammetric determination of hydrazine in water samples, illustrating their application in environmental monitoring and analytical chemistry (Beitollahi et al., 2013).
Mechanism of Action
Target of Action
It is known to be used as an organic building block in chemical synthesis , suggesting that its targets could be varied depending on the specific reactions it is involved in.
Mode of Action
As an organic building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It is known to be used in the synthesis of pyrazole-containing bisphosphonate (n-bps) esters , suggesting that it may play a role in the biochemical pathways related to these compounds.
Result of Action
As an organic building block, its effects would likely depend on the specific reactions it is involved in and the compounds it helps to synthesize .
Safety and Hazards
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQKOLNFGDRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606201 | |
Record name | {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-20-8 | |
Record name | {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.